molecular formula C11H14BrN B3187883 2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine CAS No. 1798792-42-3

2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

Cat. No.: B3187883
CAS No.: 1798792-42-3
M. Wt: 240.14
InChI Key: AFDXZIWLADRNIM-UHFFFAOYSA-N
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Description

2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is a chemical compound with the molecular formula C11H14BrN It is a brominated derivative of benzoannulene, featuring a bromine atom at the 2-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of de-brominated or modified amine derivatives.

Scientific Research Applications

2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The exact pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A ketone derivative with similar structural features but different reactivity due to the presence of a carbonyl group.
  • 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol : An alcohol derivative with distinct chemical properties due to the hydroxyl group.

Uniqueness

2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is unique due to the presence of both a bromine atom and an amine group, which confer specific reactivity and potential for diverse chemical transformations. Its structural features make it a valuable intermediate in organic synthesis and a candidate for various research applications.

Properties

IUPAC Name

2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7,11H,1-4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDXZIWLADRNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=C2)Br)C(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Reactant of Route 2
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2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Reactant of Route 3
2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Reactant of Route 4
2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Reactant of Route 5
2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Reactant of Route 6
2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

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